3'-FLUORO-2,3,4,5,6-PENTACHLOROBIPHENYL

描述

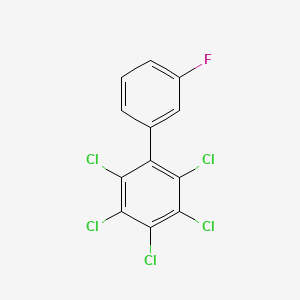

2,3,4,5,6-Pentachloro-3’-fluoro-1,1’-biphenyl is a halogenated biphenyl compound It is characterized by the presence of five chlorine atoms and one fluorine atom attached to the biphenyl structure

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5,6-Pentachloro-3’-fluoro-1,1’-biphenyl typically involves the halogenation of biphenyl compounds. One common method is the direct fluorination and chlorination of biphenyl under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete halogenation.

Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the preparation of intermediate compounds followed by halogenation. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.

化学反应分析

Types of Reactions: 2,3,4,5,6-Pentachloro-3’-fluoro-1,1’-biphenyl can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex biphenyl derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

科学研究应用

Toxicological Studies

3'-F-PCB-116 is primarily studied for its toxicological effects and interactions with biological systems. The compound is part of a larger group of polychlorinated biphenyls (PCBs), which are known for their persistence in the environment and potential health risks.

- Carcinogenicity : Research has indicated that PCBs, including 3'-F-PCB-116, may be associated with carcinogenic effects. Epidemiological studies have shown increased incidences of liver and biliary tract cancers among workers exposed to PCB-containing materials . Experimental studies in animals further support these findings by demonstrating that exposure to PCBs can lead to tumor development in various organs .

- Endocrine Disruption : PCBs are also recognized for their endocrine-disrupting properties. Studies have shown that 3'-F-PCB-116 can interact with peroxisome proliferator-activated receptors (PPARs), which play critical roles in regulating metabolism and cell proliferation. The binding affinity of 3'-F-PCB-116 to PPARs suggests it may influence metabolic pathways and contribute to associated health risks .

Environmental Monitoring

Due to its persistence and bioaccumulation potential, 3'-F-PCB-116 is relevant in environmental monitoring programs aimed at assessing the presence of hazardous substances in ecosystems.

- Analytical Reference Material : The compound is utilized as an analytical standard in laboratories for the detection and quantification of PCBs in environmental samples. Its use as a reference material aids in ensuring the accuracy of analytical methods employed in environmental assessments .

- Soil and Water Testing : 3'-F-PCB-116 is included in testing protocols for contaminated sites, particularly those near industrial areas where PCBs were historically used. Its detection can provide insights into the extent of contamination and inform remediation strategies .

Industrial Applications

While the primary focus has been on its toxicological and environmental implications, there are also potential industrial applications for 3'-F-PCB-116.

- Flame Retardants : Some studies have explored the use of chlorinated biphenyls as flame retardants in various materials, including rubber and plastics. The thermal stability provided by such compounds makes them suitable candidates for enhancing fire resistance .

- Dielectric Fluids : Historically, PCBs have been used as dielectric fluids in electrical capacitors and transformers due to their excellent insulating properties. Although usage has declined due to regulatory restrictions, compounds like 3'-F-PCB-116 may still be relevant in specific niche applications where traditional alternatives are not viable .

Case Study 1: Toxicity Assessment

A study conducted on laboratory rats exposed to varying concentrations of 3'-F-PCB-116 revealed dose-dependent increases in liver weight and hepatic enzyme activity indicative of liver stress. Histopathological examinations showed signs of hepatocarcinogenesis after prolonged exposure.

Case Study 2: Environmental Impact Analysis

An environmental assessment near a former capacitor manufacturing site demonstrated elevated levels of 3'-F-PCB-116 in soil samples. Subsequent analysis indicated a correlation between PCB levels and adverse effects on local biota, including reduced biodiversity and altered reproductive rates among aquatic species.

作用机制

The mechanism of action of 2,3,4,5,6-Pentachloro-3’-fluoro-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms can influence the compound’s binding affinity and activity, leading to various biological effects. The specific pathways involved depend on the context of its application and the biological system being studied.

相似化合物的比较

- 2,3,4,5,6-Pentachloro-1,1’-biphenyl

- 2,3,4,5,6-Pentachloro-4’-fluoro-1,1’-biphenyl

- 2,3,4,5,6-Pentachloro-2’-fluoro-1,1’-biphenyl

Comparison: 2,3,4,5,6-Pentachloro-3’-fluoro-1,1’-biphenyl is unique due to the specific positioning of the fluorine atom on the biphenyl structure This positioning can influence its chemical reactivity and biological activity compared to other similar compounds

生物活性

3'-Fluoro-2,3,4,5,6-pentachlorobiphenyl (PCB 126) is a member of the polychlorinated biphenyl (PCB) family, which has raised significant concerns due to its environmental persistence and potential toxicological effects. This compound is known for its biological activity, particularly its interaction with various biological receptors and its implications for human health and ecological systems.

Chemical Structure and Properties

The molecular structure of this compound features five chlorine atoms and one fluorine atom attached to a biphenyl backbone. This configuration contributes to its lipophilicity and ability to bioaccumulate in living organisms.

Interaction with Receptors

Research indicates that PCBs can interact with peroxisome proliferator-activated receptors (PPARs), which are critical in regulating lipid metabolism and inflammation. Studies have shown that PCB 126 acts as an agonist for PPARα and PPARγ, leading to altered gene expression related to fatty acid metabolism and inflammatory responses .

Toxicological Effects

- Carcinogenic Potential : PCB 126 has been classified as a probable human carcinogen based on evidence from animal studies. Long-term exposure in rodents has demonstrated an increased incidence of liver tumors .

- Endocrine Disruption : The compound can disrupt endocrine function by mimicking or blocking hormones, potentially leading to reproductive and developmental issues .

- Immunotoxicity : PCB exposure has been linked to immunosuppression in animal models, affecting both innate and adaptive immune responses .

Study on Liver Tumor Promotion

A pivotal study investigated the liver tumor-promoting activity of PCB 126 in rats. The findings revealed that exposure led to significant increases in liver weight and hepatic enzyme activity associated with carcinogenesis. The study emphasized the need for further research into the mechanisms by which PCB 126 promotes tumor growth .

Immunological Effects

Another significant study focused on the immunological effects of PCB exposure in mice. Results indicated that animals exposed to PCB 126 exhibited reduced antibody responses and altered cytokine profiles, suggesting potential risks for immune system functionality .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Study | Findings | Implications |

|---|---|---|

| Liver Tumor Promotion | Increased liver weight; elevated hepatic enzymes | Potential carcinogenicity |

| Endocrine Disruption | Altered hormone levels; reproductive issues | Risks for developmental health |

| Immunotoxicity | Reduced antibody response; altered cytokine production | Impaired immune function |

属性

IUPAC Name |

1,2,3,4,5-pentachloro-6-(3-fluorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl5F/c13-8-7(5-2-1-3-6(18)4-5)9(14)11(16)12(17)10(8)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRVGANRHOPAZPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl5F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10631400 | |

| Record name | 2,3,4,5,6-Pentachloro-3'-fluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10631400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29779-02-0 | |

| Record name | 2,3,4,5,6-Pentachloro-3'-fluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10631400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。